3-(Benzyloxy)-5-chlorophenol
Overview
Description
The description of a chemical compound includes its molecular formula, structure, and other identifiers like CAS number, InChI Key, and SMILES notation. It also includes its appearance (solid, liquid, gas, color, etc.) .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This could involve various steps, each with specific reactants, reagents, and conditions .Molecular Structure Analysis
This involves understanding the 3D arrangement of atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can often be found in databases or determined experimentally .Scientific Research Applications
Organic Synthesis
“3-(Benzyloxy)-5-chlorophenol” can be used in the synthesis of various organic compounds. For instance, it can be used to produce “3-Benzyloxyaniline”, a compound that has various applications in organic chemistry .
Liquid Crystal Research
This compound has been used in the synthesis of new liquid-crystalline compounds. Specifically, it has been used in the development of a novel Schiff base liquid crystal family . These liquid crystals have potential applications in display technology, sensors, and other optical devices.
Pharmaceutical Applications
“3-(Benzyloxy)-5-chlorophenol” can be used in the synthesis of chalcone derivatives, which have wide applications in pharmaceutical and medicinal chemistry . Chalcones are known for their antimicrobial, anti-inflammatory, and anticancer properties.
Antimicrobial Activity
The compound has been used in the synthesis of novel chalcone derivatives that exhibit antimicrobial activity . These derivatives could potentially be used in the development of new antimicrobial drugs.
Material Science
In material science, “3-(Benzyloxy)-5-chlorophenol” can be used in the development of materials with unique properties. For example, it has been used in the synthesis of liquid-crystalline compounds, which have unique optical and electrical properties .
Computational Chemistry
“3-(Benzyloxy)-5-chlorophenol” and its derivatives can be used in computational chemistry for the study of molecular structures, reactivity, and other thermodynamic parameters . These studies can provide valuable insights into the properties of these compounds and their potential applications.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-chloro-5-phenylmethoxyphenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2/c14-11-6-12(15)8-13(7-11)16-9-10-4-2-1-3-5-10/h1-8,15H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSEHCSLFESGHMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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